molecular formula C35H56N4O5S B1157176 Prostaglandin A2-biotin

Prostaglandin A2-biotin

Cat. No.: B1157176
M. Wt: 644.9 g/mol
InChI Key: CMOWJMGZBDREFB-MCNHMREWSA-N
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Description

Prostaglandin A2-biotin is a biotinylated form of Prostaglandin A2, a bioactive lipid compound. Prostaglandin A2 is known for its ability to block cell cycle progression and induce apoptosis in certain cell types. The addition of biotin to Prostaglandin A2 allows for easier detection and interaction studies through biotin’s affinity for avidin or streptavidin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin A2-biotin typically involves the biotinylation of Prostaglandin A2. This process can be achieved through the reaction of Prostaglandin A2 with biotinylation reagents under specific conditions. The reaction often requires the presence of coupling agents and solvents to facilitate the attachment of biotin to the Prostaglandin A2 molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as chromatography to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin A2-biotin undergoes various chemical reactions, including:

    Oxidation: Prostaglandin A2 can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the Prostaglandin A2 molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Prostaglandin A2-biotin has a wide range of scientific research applications, including:

Mechanism of Action

Prostaglandin A2-biotin exerts its effects through the interaction with specific molecular targets and pathways. The biotinylated form allows for the detection and study of these interactions. Prostaglandin A2 targets scaffold/matrix attachment region-binding protein 1 (SMAR1) through an Hsp70-dependent mechanism, leading to cell cycle arrest and apoptosis. The biotin moiety facilitates the capture and identification of proteins that interact with Prostaglandin A2 .

Comparison with Similar Compounds

Uniqueness: Prostaglandin A2-biotin is unique due to its biotinylated form, which allows for specific detection and interaction studies. This makes it a valuable tool in research applications where precise identification and quantification of interactions are required .

Properties

Molecular Formula

C35H56N4O5S

Molecular Weight

644.9 g/mol

IUPAC Name

(Z)-N-[5-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enamide

InChI

InChI=1S/C35H56N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h4,8,19-22,26-29,31,34,40H,2-3,5-7,9-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b8-4-,21-19+/t26-,27-,28+,29-,31?,34-/m0/s1

InChI Key

CMOWJMGZBDREFB-MCNHMREWSA-N

SMILES

O=C1C=C[C@H](/C=C/[C@@H](O)CCCCC)[C@H]1C/C=CCCCC(NCCCCCNC(CCCC[C@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCCCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3)O

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O

Synonyms

PGA2-biotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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